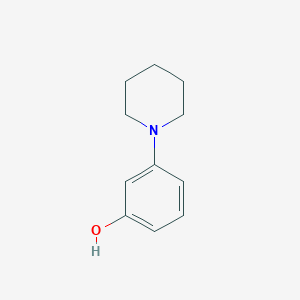

3-(Piperidin-1-yl)phenol

概要

説明

3-(Piperidin-1-yl)phenol is an organic compound with the molecular formula C11H15NO. It consists of a phenol group substituted with a piperidine ring at the meta position. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)phenol typically involves the reaction of phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol is treated with piperidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

-

Quinone formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the phenol to a quinone derivative.

-

Selectivity : Oxidative coupling reactions catalyzed by FeCl₃ enable cross-coupling with 2-aminonaphthalenes, forming N,O-biaryl compounds .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Quinone formation | KMnO₄ (acidic), CrO₃ | 3-(Piperidin-1-yl)-1,4-benzoquinone | ~75% |

| Oxidative cross-coupling | FeCl₃, t-BuOOH, RT | N,O-Biaryl derivatives | 58–86% |

Electrophilic Aromatic Substitution

The aromatic ring participates in electrophilic substitution reactions due to the electron-donating piperidine group:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the para position relative to the hydroxyl group.

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid yields mono-halogenated derivatives.

Mechanistic Insight :

The piperidine moiety directs electrophiles to the para position via resonance stabilization.

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in specific reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form ether derivatives.

-

Acylation : Acetic anhydride (Ac₂O) acetylates the hydroxyl group under mild conditions.

Table 2: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone, RT | 3-(Piperidin-1-yl)phenyl methyl ether | 81% |

| Acetylation | Ac₂O, pyridine, 50°C | 3-(Piperidin-1-yl)phenyl acetate | 90% |

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation and acylation:

-

N-Alkylation : Reacts with benzyl chloride (PhCH₂Cl) in DMF to form N-benzyl derivatives .

-

N-Acylation : Acetyl chloride (AcCl) introduces acetyl groups at the piperidine nitrogen.

Key Observation :

Alkylation enhances lipophilicity, which is critical for modulating pharmacokinetic properties .

Reduction and Hydrogenation

-

Piperidine ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring, yielding decahydro derivatives .

-

Debenzylation : Hydrogenolysis removes protecting groups (e.g., benzyl) from synthetic intermediates .

Cross-Coupling Reactions

3-(Piperidin-1-yl)phenol participates in transition-metal-catalyzed reactions:

-

Rh-catalyzed carbometalation : Forms 3-substituted tetrahydropyridines with aryl boronic acids .

-

Suzuki coupling : Palladium catalysts enable coupling with boronic acids for biaryl synthesis .

Mechanistic Pathway :

Rhodium complexes facilitate regioselective carbometalation, followed by protodemetalation .

科学的研究の応用

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of 3-(Piperidin-1-yl)phenol exhibit antidepressant properties. For instance, a study focused on the synthesis of novel piperidine derivatives demonstrated their efficacy in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation. These compounds showed promising results in preclinical models of depression, suggesting potential as therapeutic agents for mood disorders .

2. Antibacterial Properties

The compound has been evaluated for its antibacterial effects. A study highlighted that certain derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance antibacterial potency, making it a candidate for developing new antibiotics .

Neuropharmacological Applications

1. Neurodegenerative Disease Treatment

this compound has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A series of piperidine-based compounds were synthesized and tested for their ability to inhibit acetylcholinesterase and monoamine oxidase B, enzymes involved in neurodegeneration. These compounds demonstrated significant neuroprotective effects in vitro, indicating their potential as multi-target drugs in neuropharmacology .

2. Antioxidant Activity

Recent studies have shown that this compound derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress associated with neurodegenerative diseases. The ability to penetrate cellular membranes allows these compounds to exert protective effects on neuronal cells by reducing reactive oxygen species (ROS) production .

Material Science Applications

1. Nonlinear Optical Properties

In material science, this compound has been explored for its nonlinear optical (NLO) properties. Research indicates that certain derivatives can exhibit strong NLO responses, making them suitable candidates for applications in photonic devices and sensors. The molecular structure allows for efficient electron delocalization, enhancing their optical characteristics .

Data Tables

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Derivative | Enhanced serotonin/norepinephrine levels |

| Antibacterial Activity | MRSA Inhibitor | Significant activity against MRSA |

| Neuropharmacology | Multi-target Ligand | Inhibition of acetylcholinesterase |

| Material Science | NLO Active Compound | Strong nonlinear optical response |

Case Studies

Case Study 1: Antidepressant Efficacy

A study conducted by researchers synthesized a series of piperidine derivatives based on this compound and evaluated their effects on depression-like behavior in animal models. The results showed that specific derivatives significantly reduced depressive symptoms compared to control groups, supporting their potential use as antidepressants.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of a piperidine derivative against oxidative stress-induced neuronal damage. The compound was administered to cultured neuronal cells exposed to oxidative stressors, resulting in reduced cell death and improved cell viability compared to untreated controls.

作用機序

The mechanism of action of 3-(Piperidin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-(Morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

3-(Pyrrolidin-1-yl)phenol: Contains a pyrrolidine ring instead of a piperidine ring.

3-(Piperazin-1-yl)phenol: Features a piperazine ring in place of the piperidine ring.

Uniqueness

3-(Piperidin-1-yl)phenol is unique due to its specific combination of a phenol group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

3-(Piperidin-1-yl)phenol, also known as 3-(1-piperidinyl)phenol, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 179.25 g/mol. The structure features a phenolic ring substituted at the meta position by a piperidine moiety, which is critical for its biological activity. The compound is often studied in its hydrobromide salt form to enhance solubility and bioavailability in biological systems.

Neuroscience and Pharmacology

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly through interactions with opioid receptors. It has been shown to act as a pan-opioid antagonist, influencing pain pathways and potentially offering therapeutic benefits in pain management .

Additionally, studies suggest that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, making it an important consideration in drug design .

Antiviral and Antimicrobial Properties

The compound has also been evaluated for antiviral activity. In vitro studies have demonstrated that derivatives of piperidine compounds exhibit moderate protective effects against viruses such as HIV-1 and herpes simplex virus (HSV-1). These findings highlight the potential of this compound derivatives as candidates for antiviral drug development .

Opioid Receptor Modulation

In a study examining the structure-activity relationship (SAR) of various piperidine derivatives, this compound was identified as having a unique binding profile at opioid receptors. Its ability to interact with multiple receptor subtypes (MOP, DOP, KOP) suggests a multifaceted approach to pain management strategies .

Antiviral Activity

A series of experiments conducted on piperidine derivatives revealed that certain modifications to the this compound structure enhanced its antiviral efficacy. For instance, derivatives tested against HIV-1 showed varying degrees of cytotoxicity and antiviral activity, indicating that structural alterations can significantly impact biological outcomes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-(Piperidin-4-yl)phenol hydrobromide | 0.77 | Substituted at the para position |

| 3-(Dimethylaminomethyl)phenol | 0.90 | Contains a dimethylamino group |

| 2,4,6-Tris(dimethylaminomethyl)phenol | 0.83 | Multiple dimethylamino groups |

The unique positioning of the piperidine ring at the meta position relative to the hydroxyl group distinguishes this compound from these similar compounds, potentially influencing its biological activity and pharmacological profile.

特性

IUPAC Name |

3-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLRDTBLEOQPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282027 | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-50-8 | |

| Record name | 27292-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。